molecular formula C14H16ClN3O B2995223 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one CAS No. 98366-74-6

5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one

Cat. No. B2995223
CAS RN: 98366-74-6
M. Wt: 277.75
InChI Key: JCTAHTXBEAMDKO-UHFFFAOYSA-N
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Description

5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one, also known as Bucetin, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It belongs to the pyridazine family of compounds and has been found to possess a variety of interesting biochemical and physiological effects. In

Scientific Research Applications

5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been studied for its potential applications in a variety of fields, including cancer research, neurology, and cardiovascular disease. In cancer research, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells. In neurology, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of atherosclerosis.

Mechanism of Action

The exact mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the activity of certain enzymes involved in cell proliferation and to induce apoptosis through the activation of caspases. In neurology, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to protect neurons against oxidative stress and to modulate the activity of certain neurotransmitter receptors. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the expression of certain inflammatory cytokines and to reduce the activity of certain enzymes involved in the development of atherosclerosis.
Biochemical and Physiological Effects:
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to possess a variety of interesting biochemical and physiological effects. In vitro studies have shown that 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can inhibit the growth of certain tumor cells and induce apoptosis in cancer cells. 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has also been found to possess neuroprotective properties and to modulate the activity of certain neurotransmitter receptors. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to possess anti-inflammatory properties and to reduce the activity of certain enzymes involved in the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one. One area of interest is the development of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one-based drugs for the treatment of cancer, neurodegenerative diseases, and cardiovascular disease. Another area of interest is the investigation of the mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and delivery methods for 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one in order to minimize potential toxicity.

Synthesis Methods

5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can be synthesized using a variety of methods, including the reaction of 4-chloro-2-phenylpyridazine-3(2H)-one with butylamine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.

properties

IUPAC Name

5-(butylamino)-4-chloro-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-2-3-9-16-12-10-17-18(14(19)13(12)15)11-7-5-4-6-8-11/h4-8,10,16H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTAHTXBEAMDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one

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